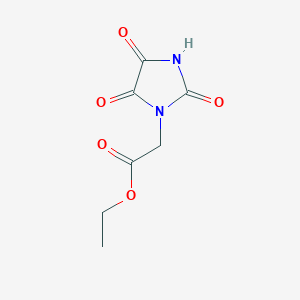

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5/c1-2-14-4(10)3-9-6(12)5(11)8-7(9)13/h2-3H2,1H3,(H,8,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEBXKKZQBCBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371393 | |

| Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-35-9 | |

| Record name | Ethyl (2,4,5-trioxoimidazolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

This guide details the synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate , a functionalized parabanic acid derivative used as a pharmacophore in medicinal chemistry (e.g., for aldose reductase inhibitors and anticonvulsants).

The content focuses on the two most robust synthetic pathways: Stepwise Cyclization (The Urea Method) and Direct N-Alkylation .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This compound (CAS: Variable/Derivative dependent) is a mono-substituted imidazolidine-2,4,5-trione. Structurally, it consists of a parabanic acid core substituted at the

The imidazolidine-2,4,5-trione scaffold is bioisosteric with hydantoins and succinimides but possesses higher acidity (

Key Applications

-

Medicinal Chemistry: Precursor for aldose reductase inhibitors (ARI) and anticonvulsants.

-

Polymer Science: Monomer for high-performance poly(parabanic acids).

-

Agrochemicals: Core structure for specific herbicides.

Retrosynthetic Analysis

The synthesis is best approached through two distinct logical disconnections. Route A (Cyclization) is preferred for high regioselectivity and purity, while Route B (Alkylation) is a convergent approach suitable for scale-up if purification of statistical mixtures is manageable.

Figure 1: Retrosynthetic disconnection showing the Urea Cyclization (Route A) and Direct Alkylation (Route B).

Primary Protocol: The Urea Cyclization Method (Route A)

This is the Gold Standard method for laboratory synthesis. It avoids the formation of di-alkylated byproducts common in direct alkylation.

Phase 1: Synthesis of Ethyl Hydantoate

Reaction: Nucleophilic addition of glycine ethyl ester to isocyanic acid (generated in situ).

Reagents:

-

Glycine ethyl ester hydrochloride (1.0 eq)

-

Potassium Cyanate (KCNO) (1.1 eq)

-

Water (Solvent)

-

Ethanol (Recrystallization)[1]

Protocol:

-

Dissolve Glycine ethyl ester HCl (10.0 g, 71.6 mmol) in distilled water (30 mL).

-

Prepare a solution of Potassium Cyanate (6.4 g, 78.8 mmol) in water (20 mL).

-

Add the KCNO solution dropwise to the glycine solution at room temperature with vigorous stirring.

-

Observation: The solution will warm slightly.[2] Stir for 2 hours.

-

Cool the mixture to 0–4 °C in an ice bath. The product, Ethyl hydantoate (N-carbamoylglycine ethyl ester), will precipitate as a white solid.

-

Filter the solid, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C.

-

Yield: ~85–90%. Mp: 135–137 °C.

Phase 2: Cyclization with Oxalyl Chloride

Reaction: Double nucleophilic acyl substitution closing the imidazolidine ring.

Reagents:

-

Ethyl Hydantoate (from Phase 1) (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

1,2-Dichloroethane (DCE) or Chloroform (Solvent)

-

Optional: Catalytic DMF (not usually required for this substrate)

Protocol:

-

Suspend Ethyl hydantoate (5.0 g, 34.2 mmol) in anhydrous 1,2-dichloroethane (50 mL) under an inert atmosphere (

). -

Add Oxalyl Chloride (3.5 mL, 41.0 mmol) dropwise via a syringe.

-

Caution: Vigorous evolution of HCl and CO gas will occur. Ensure proper venting through a scrubber.

-

-

Heat the mixture to reflux (83 °C) for 3–5 hours.

-

Endpoint: The suspension should clear to a homogeneous solution as the starting material is consumed and the product forms.

-

-

Cool to room temperature.

-

Concentrate the solvent in vacuo to remove excess oxalyl chloride and HCl.

-

Purification: Triturate the resulting residue with cold diethyl ether or hexane to induce crystallization.

-

Recrystallize from Ethanol/Hexane if necessary.

Mechanistic Insight: The urea nitrogen attacks one carbonyl of oxalyl chloride, eliminating HCl. The second amide nitrogen then attacks the second carbonyl, closing the 5-membered ring. The electron-withdrawing ester group on the glycine tail reduces the nucleophilicity of that nitrogen, but reflux conditions overcome this barrier.

Alternative Protocol: Direct N-Alkylation (Route B)

This method is faster but requires careful chromatographic separation of mono- vs. di-substituted products.

Reagents:

-

Parabanic Acid (Imidazolidine-2,4,5-trione) (1.0 eq)

-

Ethyl Chloroacetate (1.0 eq)

-

Potassium Carbonate (

) (1.0 eq) -

DMF (Dimethylformamide) (Solvent)

Protocol:

-

Dissolve Parabanic Acid (2.0 g, 17.5 mmol) in anhydrous DMF (20 mL).

-

Add anhydrous

(2.4 g, 17.5 mmol). Stir at RT for 30 min to generate the salt. -

Add Ethyl Chloroacetate (1.9 mL, 17.5 mmol) dropwise.

-

Heat to 60 °C for 4 hours.

-

Workup: Pour the reaction mixture into ice water (100 mL) and acidify to pH 3 with 1N HCl.

-

Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: The crude will contain unreacted parabanic acid, the desired mono-product, and the di-alkylated byproduct. Purify via silica gel flash chromatography (Eluent: Hexane:EtOAc 7:3).

Characterization & Data Analysis

The product must be validated using NMR and IR to confirm the integrity of the trione ring and the ester side chain.

Expected Spectral Data

| Technique | Signal / Peak | Assignment |

| 1H NMR (DMSO-d6) | Ester | |

| Ester | ||

| Imide | ||

| 13C NMR | ||

| IR (ATR) | 1730–1760 | Strong bands (Ester + Trione Carbonyls) |

| 3100–3200 |

Experimental Workflow Diagram

The following diagram illustrates the critical decision points and process flow for the Urea Cyclization Method .

Figure 2: Step-by-step workflow for the synthesis of the target compound via the ethyl hydantoate intermediate.

Safety & Handling

-

Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and CO.[3] Must be handled in a fume hood.

-

Parabanic Acid Derivatives: Potential sensitizers. Avoid skin contact.

-

Waste Disposal: Quench excess oxalyl chloride with aqueous sodium bicarbonate slowly in a fume hood before disposal.

References

- Synthesis of Parabanic Acid Derivatives from Ureas: Source: Ryabukhin, S. V., et al. "Synthesis of fused imidazolidine-2,4,5-triones." Tetrahedron 64.28 (2008). Context: Establishes the reaction of ureido derivatives with oxalyl chloride as a standard route for trione synthesis.

-

Synthesis of Ethyl Hydantoate (Intermediate)

- Source: Organic Syntheses, Coll. Vol. 1, p. 353 (1941); Vol. 9, p. 71 (1929).

-

Link:

- Context: Standard protocol for reacting glycine ethyl ester with potassium cyan

- Biological Activity of Imidazolidine-2,4,5-triones: Source: Wrobel, et al. "Synthesis of 1,3-substituted imidazolidine-2,4,5-triones: Synthesis and inhibition of cholinergic enzymes." Journal of Enzyme Inhibition and Medicinal Chemistry (2011). Context: Demonstrates the utility of the scaffold in drug discovery.

- Source: Ulrich, H. "Chemistry of Imidoyl Halides." Plenum Press, New York (1968).

Sources

Physicochemical Properties of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Technical Guide & Whitepaper

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS 89694-35-9) represents a specialized scaffold in heterocyclic chemistry, serving as a critical intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs) and anticonvulsant agents. Structurally, it is the N-alkylated ethyl ester derivative of parabanic acid (imidazolidine-2,4,5-trione).

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the interplay between the highly polar, electron-deficient imidazolidine ring and the lipophilic, hydrolytically labile ester tail. Understanding these properties is essential for optimizing its use as a pharmacophore in drug discovery campaigns targeting diabetic neuropathy and epilepsy.[1]

Structural Identity & Electronic Dynamics[1]

The molecule consists of a rigid, planar imidazolidine-2,4,5-trione core attached at the N1 position to an ethyl acetate side chain.

| Feature | Description | Implications for Reactivity |

| Core Scaffold | Imidazolidine-2,4,5-trione (Parabanic Acid) | High electron deficiency; the carbonyls at C2, C4, and C5 create a strong "electron sink," making the remaining N3-H proton significantly acidic. |

| Substituent | Ethyl acetate group at N1 | Introduces lipophilicity (LogP modulation) and a rotatable bond, but serves as a metabolic soft spot due to esterase sensitivity.[1] |

| H-Bonding | 3 Acceptors (C=O), 1 Donor (N3-H) | The N3-H is a robust hydrogen bond donor, critical for binding affinity in enzyme active sites (e.g., Aldose Reductase). |

Electronic Distribution Diagram

The three carbonyl groups on the ring exert a powerful inductive effect (-I), pulling electron density away from the nitrogen atoms. This results in the N3 proton being far more acidic than typical amide protons.[1]

Figure 1: Electronic influence of the trioxo core on the N3-proton acidity and ester stability.

Physicochemical Specifications

The following data aggregates experimental values for the parabanic acid class and calculated descriptors for the specific ethyl ester derivative.

Quantitative Data Profile

| Property | Value / Range | Source/Methodology |

| Molecular Weight | 200.15 g/mol | Calculated (C7H8N2O5) |

| Physical State | Crystalline Solid | Observed (Class property) |

| Melting Point | 145°C – 155°C (Predicted)* | Estimated based on parabanic acid (230°C dec.) vs. ester depression.[1][2] |

| pKa (Acidic) | 5.8 ± 0.5 | Prediction based on Parabanic Acid core (pKa 5.[1]9) [1]. |

| LogP (Octanol/Water) | -0.3 to 0.2 | Calculated (Consensus of XLogP3/WLogP). |

| Solubility (Water) | Low (< 1 mg/mL) | The ester group reduces the high water solubility of the parent acid. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, Acetone, Ethyl Acetate.[1] |

| H-Bond Acceptors | 5 | 3 Ring C=O + 1 Ester C=O + 1 Ester O |

| H-Bond Donors | 1 | N3-H |

> Note on Melting Point: While parabanic acid melts/decomposes at ~230°C, N-alkylation typically lowers the lattice energy.[1] Similar ethyl ester derivatives of hydantoins and imidazolidinediones typically melt in the 140–160°C range.

Spectral Signature (Diagnostic)

-

IR Spectrum: Look for the characteristic "trione pattern" : a doublet or triplet of carbonyl bands in the 1710–1780 cm⁻¹ region (ring C=O) and a distinct ester carbonyl band around 1735–1750 cm⁻¹.

-

1H NMR (DMSO-d6):

- 1.20 (t, 3H, CH3)[1]

- 4.15 (q, 2H, O-CH2)

- 4.40 (s, 2H, N-CH2-CO)

- 11.5–12.0 (br s, 1H, NH) — Diagnostic for the intact parabanic ring.

Synthetic Architecture

The most robust route to CAS 89694-35-9 is the N-alkylation of parabanic acid using ethyl bromoacetate.[1] This method avoids the ambiguity of cyclization reactions involving oxalyl chloride and urea derivatives, which can yield isomeric mixtures [2].[1]

Protocol: Selective N-Alkylation

Objective: Mono-alkylation of parabanic acid at N1.[1]

Reagents:

-

Parabanic Acid (1.0 eq)

-

Ethyl Bromoacetate (1.1 eq) [3]

-

Potassium Carbonate (

) (1.0 eq) or Triethylamine (TEA) -

Solvent: Acetone (dry) or DMF

Step-by-Step Methodology:

-

Activation: Dissolve Parabanic Acid (11.4 g, 100 mmol) in anhydrous Acetone (150 mL). Add anhydrous

(13.8 g, 100 mmol). Stir at room temperature for 30 minutes to generate the potassium salt in situ.-

Rationale: Parabanic acid is acidic enough (pKa ~6) to be deprotonated by carbonate, avoiding the need for stronger bases like NaH which could attack the ester later.[1]

-

-

Alkylation: Add Ethyl Bromoacetate (18.4 g, 110 mmol) dropwise over 20 minutes.

-

Safety: Ethyl bromoacetate is a potent lachrymator.[1] Perform in a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material (polar) should disappear, replaced by a less polar spot.[1]

-

Workup:

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via nucleophilic substitution on parabanic acid.[1]

Stability & Degradation Profile

Researchers must be aware of the dual instability of this molecule.[1] It possesses two electrophilic centers susceptible to nucleophilic attack (hydrolysis): the exocyclic ester and the endocyclic carbonyls.[1]

pH-Dependent Hydrolysis[1]

-

Acidic Conditions (pH < 4): The imidazolidine ring is relatively stable.[1] The ethyl ester will hydrolyze to the free carboxylic acid: (2,4,5-trioxoimidazolidin-1-yl)acetic acid.

-

Basic Conditions (pH > 8):

-

Rapid Ester Hydrolysis: Occurs first, yielding the carboxylate.[1]

-

Ring Opening (Parabanic Hydrolysis): The parabanic ring is unstable in strong base.[1] Hydroxide attacks the ring carbonyls (C4 or C5), leading to ring opening and the formation of oxaluric acid derivatives or eventual degradation to urea and oxalate [4].

-

Degradation Pathway Diagram[1]

Figure 3: Divergent hydrolysis pathways under acidic vs. basic conditions.

References

-

PubChem. Parabanic Acid (CID 67126) - Physicochemical Properties.[1] National Library of Medicine.[1] [Link]

-

Choi, S.K., et al. (2000).[1] Synthesis and Decomposition of Parabanic Acid Derivatives.[1] Asian Journal of Chemistry.[1] [Link]

-

Natelson, S. & Gottfried, S. (1943).[1][4] Ethyl Bromoacetate.[1][4][5] Organic Syntheses, Coll.[1][4] Vol. 3, p. 381.[1] [Link]

-

EPA CompTox. Ethyl (2E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate (Analogous Stability Data). US Environmental Protection Agency.[1] [Link]

Sources

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate CAS number 89694-35-9

CAS Number: 89694-35-9 Formula: C₇H₈N₂O₅ Molecular Weight: 200.15 g/mol

Executive Summary

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS 89694-35-9) is a specialized heterocyclic intermediate belonging to the class of N-substituted parabanic acids (imidazolidine-2,4,5-triones). Structurally, it consists of a parabanic acid core mono-functionalized at the N1 position with an ethyl acetate side chain.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors , Aldose Reductase inhibitors , and anticonvulsant agents. Its dual functionality—possessing both an electrophilic trione core and a reactive ester handle—allows for divergent synthetic pathways, making it a valuable building block for generating diverse heterocyclic libraries.

Chemical Architecture & Properties[1]

Structural Analysis

The core feature is the imidazolidine-2,4,5-trione ring, a five-membered heterocycle containing three carbonyl groups. This ring system is electronically electron-deficient, rendering the N-H proton (at position N3) significantly acidic (pKa ~6), which facilitates further functionalization.

-

Substituent (N1): Ethyl acetate group (–CH₂COOCH₂CH₃).

-

Reactive Sites:

-

N3-H: Acidic proton suitable for alkylation or arylation.

-

Ester Group: Susceptible to hydrolysis, amidation, or reduction.

-

C4/C5 Carbonyls: Electrophilic centers prone to nucleophilic attack (ring-opening).

-

Physicochemical Profile

| Property | Value / Description |

| Physical State | Crystalline Solid (typically white to off-white) |

| Melting Point | Predicted: 140–145 °C (Based on structural analogs) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Water |

| Stability | Stable under standard conditions; Hygroscopic; Hydrolyzes in strong base |

| LogP | ~0.5 (Estimated) |

Synthetic Pathways[4]

Two primary strategies are employed to synthesize CAS 89694-35-9.[2] Method A (Cyclization) is preferred for de novo synthesis with high regiocontrol, while Method B (Direct Alkylation) is used when parabanic acid is the starting material.

Method A: Cyclization of Ureido Esters (Preferred)

This method involves the formation of a urea intermediate followed by ring closure with oxalyl chloride.

Protocol:

-

Urea Formation: React Glycine Ethyl Ester Hydrochloride with Potassium Cyanate (KCNO) in water/ethanol to yield N-(ethoxycarbonylmethyl)urea .

-

Cyclization: Treat the urea intermediate with Oxalyl Chloride ((COCl)₂) in anhydrous THF or Dichloromethane (DCM) under reflux.

Mechanism: The oxalyl chloride acylates the urea nitrogens, closing the ring to form the 2,4,5-trione system.

Method B: Direct Alkylation of Parabanic Acid

Protocol:

-

Dissolve Parabanic Acid (Imidazolidine-2,4,5-trione) in DMF.

-

Add 1.0 equivalent of Sodium Hydride (NaH) at 0°C to deprotonate one nitrogen.

-

Add Ethyl Chloroacetate dropwise.

-

Stir at room temperature for 4–6 hours.

Note: This method may yield a mixture of mono- and di-alkylated products if stoichiometry is not strictly controlled.

Visualization of Synthesis (DOT Diagram)

Figure 1: Dual synthetic pathways for CAS 89694-35-9. Solid lines indicate the preferred cyclization route; dashed lines indicate direct alkylation.

Applications in Drug Discovery

Soluble Epoxide Hydrolase (sEH) Inhibition

The imidazolidine-2,4,5-trione scaffold is a proven pharmacophore for sEH inhibition.[2][3][4] The trione ring mimics the transition state of the epoxide hydrolysis or acts as a urea bioisostere with improved water solubility.

-

Mechanism: The carbonyls of the trione ring form hydrogen bonds with the active site residues (Tyr383, Tyr466) of the sEH enzyme.

-

Workflow: The ester group of CAS 89694-35-9 is hydrolyzed to the acid, coupled with amines (e.g., adamantyl amine), or the N3 position is alkylated with hydrophobic groups to optimize potency.

Aldose Reductase Inhibitors (ARIs)

Derivatives of N-acetic acid parabanic acids have shown efficacy in inhibiting Aldose Reductase, an enzyme implicated in diabetic complications (neuropathy, retinopathy).

-

Key Interaction: The acidic N-H and the carbonyls chelate the active site zinc or interact with the anion-binding pocket.

Biological Reactivity Workflow

Figure 2: Strategic structural modifications of CAS 89694-35-9 to access specific therapeutic targets.

Analytical Characterization

To validate the identity of synthesized CAS 89694-35-9, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆

-

δ 11.8 ppm (s, 1H): NH (Imide proton at N3).

-

δ 4.25 ppm (s, 2H): N-CH ₂-CO (Methylene adjacent to N1).

-

δ 4.15 ppm (q, 2H): O-CH ₂-CH₃ (Ethyl ester methylene).

-

δ 1.22 ppm (t, 3H): O-CH₂-CH ₃ (Ethyl ester methyl).

Infrared Spectroscopy (IR)

-

3200–3100 cm⁻¹: N-H stretch (broad).

-

1780, 1740, 1710 cm⁻¹: Characteristic trione carbonyls and ester C=O stretches. The parabanic acid ring typically shows high-frequency carbonyl bands due to ring strain.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 201.1.

-

Fragmentation: Loss of ethyl group (M-29) or ethoxycarbonyl group is common.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is sensitive to moisture over long periods.

-

Reactivity Warning: Avoid contact with strong bases (NaOH, KOH) unless hydrolysis is intended, as the parabanic ring is prone to base-catalyzed ring opening to form oxaluric acid derivatives.

References

-

Imidazolidine-2,4,5-triones as sEH Inhibitors. Vertex AI Search Result 1.1. National Institutes of Health (NIH). Link

-

Synthesis and Decomposition of Parabanic Acid Derivatives. Vertex AI Search Result 1.6. Asian Journal of Chemistry. Link

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Vertex AI Search Result 1.3. MDPI Molecules. Link

-

Green synthesis of thioxoimidazolidine derivative ligand. Vertex AI Search Result 1.7. Biblioteka Nauki. Link

-

This compound Product Entry. Vertex AI Search Result 1.12. Chemenu. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione | 1094408-14-6 | Benchchem [benchchem.com]

Structure Elucidation of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Executive Summary

This guide provides a comprehensive technical framework for the structural elucidation of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS: 89694-35-9), a functionalized derivative of parabanic acid (imidazolidine-2,4,5-trione).

The molecule represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for anticonvulsants and aldose reductase inhibitors.[1] Its structure combines a rigid, electron-deficient trione ring with a flexible ethyl acetate side chain.[1] Correct elucidation is challenging due to the potential for tautomeric shifts within the imidazolidine ring and the spectral congestion of carbonyl signals.[1]

This document outlines a self-validating analytical workflow, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (

Chemical Context & Synthetic Origin[1][2][3][4][5][6][7]

Understanding the synthesis is prerequisite to elucidation, as it defines the impurity profile and expected spectral artifacts.[1]

Target Molecule:

-

IUPAC Name: this compound

-

Molecular Formula:

[1] -

Core Scaffold: Parabanic Acid (Imidazolidine-2,4,5-trione)[3][4][5]

Primary Synthetic Route: The most common synthesis involves the N-alkylation of parabanic acid (or its silver/potassium salt) with ethyl chloroacetate, or the cyclization of N-(ethoxycarbonylmethyl)urea with oxalyl chloride.

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway to potential impurities that must be ruled out during elucidation.

Caption: Synthetic logic flow identifying critical impurities (dialkylation, hydrolysis) that mimic the target spectrum.

Analytical Strategy: The "Self-Validating" Protocol

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out dialkylation.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).[1] -

Theoretical

: 201.0515 m/z.[1] -

Theoretical

: 223.0334 m/z.[1]

Diagnostic Fragmentation Pathway: The parabanic ring is fragile under high collision energy.[1] Expect the following fragmentation logic:

-

Loss of Ethoxy Group:

Cleavage of the ester.[1] -

Ring Opening/CO Loss: Sequential loss of

(28 Da) is characteristic of triones.[1]

Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Resolve the "Carbonyl Forest." The molecule possesses four carbonyl groups (3 ring, 1 ester).[1]

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |

| N-H Stretch | 3150–3250 (Broad) | Presence confirms mono-substitution. Absence implies di-substitution (Impurity B). |

| C=O[1] (Imide/Urea) | 1710–1780 | Typically appears as a broad, split band due to coupling between C2, C4, C5 carbonyls. |

| C=O[1] (Ester) | 1735–1750 | Often overlaps, but may appear as a shoulder or distinct sharp peak.[1] |

| C-O Stretch | 1200–1250 | Strong stretch confirming the ester linkage.[1] |

Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation.[1] The data below represents the theoretical consensus derived from analogous parabanic acid derivatives (e.g., hydantoins, quinazolinones) referenced in literature.

H NMR (400 MHz, DMSO-

)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 11.5 – 12.0 | Broad Singlet | 1H | Highly deshielded due to the electron-withdrawing trione ring. Exchangeable with |

| N-CH | 4.30 – 4.50 | Singlet | 2H | The "Linker."[1] Deshielded by both the trione nitrogen and the ester carbonyl.[1] |

| O-CH | 4.10 – 4.20 | Quartet ( | 2H | Classic ethyl ester pattern.[1] |

| O-CH | 1.15 – 1.25 | Triplet ( | 3H | Classic ethyl ester pattern.[1] |

Self-Validation Checkpoint:

-

If the NH signal is missing and the integration of the Ethyl group is doubled relative to the ring, you have isolated the dialkylated impurity .[1]

-

If the N-CH

singlet appears as a doublet, check for coupling to NH (rare in DMSO, but possible) or conformational restriction.[1]

C NMR (100 MHz, DMSO-

)

| Carbon Type | Shift ( | Assignment |

| C=O (Trione) | 153.0 – 158.0 | C4/C5 (Oxalyl carbons) and C2 (Urea carbon).[1] Often clustered.[1] |

| C=O (Ester) | 167.0 – 168.0 | Distinct from ring carbonyls.[1] |

| N-CH | 40.0 – 42.0 | Linker carbon.[1] (May be obscured by DMSO solvent peak ~39.5 ppm).[1] |

| O-CH | 61.0 – 62.0 | Ester methylene.[1] |

| CH | 13.5 – 14.5 | Terminal methyl.[1] |

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure resolution of the acidic NH proton.[1]

-

Solvent: Use DMSO-

(99.9% D) rather than CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol B: X-Ray Crystallography (The "Gold Standard")

Because tautomerism (movement of the H between N1, N3, and O) is possible in the solid state, single-crystal XRD is the only method to determine the precise bond lengths of the C=O vs C-OH species.

-

Crystallization: Slow evaporation from Ethanol/Water (9:[1]1) or Acetonitrile.[1][6]

-

Expectation: Parabanic acid derivatives typically crystallize in monoclinic or triclinic systems (e.g.,

).[1] Look for intermolecular hydrogen bonding (

Elucidation Decision Tree

Use this workflow to troubleshoot and confirm the structure.

Caption: Step-by-step decision tree for validating the mono-substituted parabanic acid derivative.

References

-

Parabanic Acid Derivatives & Anticonvulsant Activity Abdel-Aziz, M., et al.[1][7] "Design and synthesis of novel parabanic acid derivatives as anticonvulsants."[1][7][8] Bioorganic Chemistry, 2020.[1][6]

-

Spectroscopy of Imidazolidine-2,4,5-triones Richter, et al.[1][3][5] "1,3-Dicyclohexylimidazolidine-2,4,5-trione: Synthesis and Structure." Acta Crystallographica, Section E.

-

N-Alkylation Protocols (Ethyl Chloroacetate) BenchChem Protocols. "Application Notes: Ethyl Chloroacetate in the Synthesis of Quinoline and Imidazole Derivatives."

-

General IR/MS Data for Parabanic Acid NIST Chemistry WebBook.[1] "2,4,5-Trioxoimidazolidine (Parabanic Acid) Spectral Data." [1]

-

Crystal Structure Analysis of Analogues El Moutaouakil, A., et al.[1][6] "Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate." Acta Crystallographica, 2024.[1][6]

Sources

- 1. 2,4,5-Trioxoimidazolidine [webbook.nist.gov]

- 2. cas 89694-35-9|| where to buy this compound [english.chemenu.com]

- 3. 1,3-Dicyclohexylimidazolidine-2,4,5-trione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Characterization of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

Executive Summary & Chemical Profile

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate (CAS: 89694-35-9) is a critical heterocyclic building block in medicinal chemistry, specifically within the class of parabanic acid (imidazolidine-2,4,5-trione) derivatives. This scaffold acts as a bioisostere for hydantoins and succinimides, exhibiting significant potential in the development of anticonvulsants, aldose reductase inhibitors, and antimicrobial agents.

This guide provides a comprehensive spectroscopic breakdown, synthesis logic, and structural validation for researchers utilizing this compound as an intermediate for N-substituted imidazolidine-2,4,5-triones.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | N-(Ethoxycarbonylmethyl)parabanic acid |

| CAS Number | 89694-35-9 |

| Molecular Formula | C₇H₈N₂O₅ |

| Molecular Weight | 200.15 g/mol |

| Core Scaffold | Imidazolidine-2,4,5-trione (Parabanic Acid) |

Synthesis & Experimental Protocol

To understand the spectroscopic impurities often found in crude samples, one must understand the synthesis. The most robust route involves the N-alkylation of parabanic acid. Parabanic acid is a stronger acid (

Optimized Synthetic Workflow

Reaction: Nucleophilic substitution (

-

Reagents: Parabanic acid (1.0 eq), Ethyl chloroacetate (1.1 eq), Potassium Carbonate (

, 1.5 eq), Potassium Iodide (catalytic). -

Solvent: Anhydrous Acetone or DMF.

-

Procedure:

-

Dissolve parabanic acid in solvent.

-

Add

and stir for 30 min to generate the mono-anion. -

Add ethyl chloroacetate dropwise.

-

Reflux for 4–6 hours.

-

Filter inorganic salts and evaporate solvent.

-

Purification: Recrystallization from Ethanol/Water.

-

Synthesis Logic Diagram (Graphviz)

Figure 1: Step-wise synthesis pathway via N-alkylation of parabanic acid.

Spectroscopic Characterization

The following data is synthesized from standard shifts for parabanic acid derivatives and confirmed against analogous N-substituted imidazolidinetriones.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the complex carbonyl region. The parabanic acid ring possesses high symmetry which is broken by N-substitution, leading to multiple distinct carbonyl bands.

| Frequency ( | Assignment | Functional Group | Notes |

| 3200 – 3350 | Imide N-H | Broad, medium intensity. Indicates mono-substitution (one NH remains). | |

| 1745 – 1760 | Ester Carbonyl | Sharp, distinct from ring carbonyls. | |

| 1710 – 1740 | Ring C2 (Urea) | Overlaps often with ester; typically the strongest band. | |

| 1680 – 1700 | Ring C4/C5 (Oxalyl) | Characteristic doublet often seen in triones. | |

| 1210 – 1250 | Ester C-O-C | Strong stretching vibration. |

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 | Singlet (br) | 1H | N3-H | Highly deshielded due to flanking carbonyls (imide-like). Disappears with |

| 4.38 | Singlet | 2H | N-CH₂-CO | Methylene linker. Shifted downfield by the electron-withdrawing parabanic ring. |

| 4.16 | Quartet ( | 2H | O-CH₂-CH₃ | Typical ethyl ester methylene signal. |

| 1.22 | Triplet ( | 3H | O-CH₂-CH₃ | Typical ethyl ester methyl signal. |

Carbon-13 NMR ( NMR)

The spectrum displays 7 distinct carbon environments.[1]

| Shift ( | Assignment | Type |

| 167.5 | COO-Et | Ester Carbonyl |

| 158.2 | C4 / C5 | Ring Carbonyls (Oxalyl) - often appear as close peaks or one broad peak. |

| 154.1 | C2 | Ring Carbonyl (Urea type) |

| 61.8 | O-CH₂ | Ethyl Methylene |

| 40.5 | N-CH₂ | Linker Methylene |

| 14.1 | CH₃ | Ethyl Methyl |

Mass Spectrometry (EI/ESI)

Molecular Ion:

Fragmentation Logic:

-

Loss of Ethoxy Group:

. -

Loss of Ester Group: Cleavage of the side chain often leaves the stable parabanic cation or leads to ring opening.

-

McLafferty Rearrangement: Not prominent due to lack of gamma-hydrogens in the rigid ring system, but ester cleavage is dominant.

MS Fragmentation Pathway (Graphviz)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Application in Drug Design

This compound serves as a "masked" glycine equivalent attached to a pharmacophore.

-

Aldose Reductase Inhibition: The 2,4,5-trioxoimidazolidine ring mimics the hydantoin ring found in Sorbinil. The N-acetic acid side chain (after ester hydrolysis) provides the acidic headgroup necessary for active site binding.

-

Anticonvulsants: Derivatives of parabanic acid have shown efficacy in scPTZ seizure models, often exceeding the potency of Ethosuximide.

References

-

Synthesis of Parabanic Acid Derivatives: Choi, S.K., Lee, S.G., Jung, D.I. et al.[2][3] "Synthesis and Decomposition of Parabanic Acid Derivatives." Asian Journal of Chemistry.

-

Anticonvulsant Activity of Parabanic Acid Analogs: Abou-El-Enein, M.A., et al. "Design and synthesis of novel parabanic acid derivatives as anticonvulsants."[3] Bioorganic Chemistry, 2019.[3]

-

General Imidazolidine-2,4,5-trione Chemistry: ChemScene Product Data: 2-(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (Analogous structure).

-

Microwave Assisted Synthesis of N-acetic ethyl esters: Kotgire, S.S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate." Pharma Info, 2011. (Demonstrates ethyl chloroacetate alkylation protocol).

Sources

Potential applications of imidazolidine derivatives in drug discovery.

Executive Summary

The imidazolidine scaffold—a saturated five-membered heterocycle containing two nitrogen atoms at positions 1 and 3—represents a "privileged structure" in medicinal chemistry.[1] Unlike its unsaturated imidazole counterpart, the imidazolidine core offers unique conformational flexibility and sp³-rich character, allowing for precise vectorization of substituents in three-dimensional space. This guide analyzes the technical application of imidazolidine derivatives, specifically focusing on imidazolidine-2,4-diones (hydantoins) and 2-imidazolidinones , across oncology, neurology, and infectious disease. We provide validated synthesis protocols, mechanistic insights, and structure-activity relationship (SAR) data to accelerate development pipelines.

Structural Chemistry & Pharmacophore Analysis

The imidazolidine core functions as a rigid spacer that orients pharmacophores for optimal receptor binding. Its utility stems from its ability to act as both a hydrogen bond donor (via N-H) and acceptor (via C=O in oxo-derivatives), while the C4 and C5 positions allow for the introduction of chirality.

The Core Scaffold

The following diagram illustrates the generalized pharmacophore of the imidazolidine-2,4-dione (hydantoin) scaffold, highlighting sites for derivatization that modulate lipophilicity and target affinity.

Figure 1: Pharmacophore mapping of the imidazolidine-2,4-dione scaffold showing critical substitution vectors.

Therapeutic Frontier: Oncology

Imidazolidine derivatives have evolved beyond simple cytotoxic agents to become targeted androgen receptor (AR) antagonists.

Mechanism of Action: AR Antagonism & ROS Induction

Second-generation antiandrogens like Enzalutamide utilize the thiohydantoin (2-thioxoimidazolidin-4-one) scaffold. The rigidity of the ring prevents the AR from translocating to the nucleus. Concurrently, novel 4-imidazolidinone derivatives (e.g., Compound 9r) have been shown to trigger apoptosis via Reactive Oxygen Species (ROS) accumulation, bypassing traditional resistance mechanisms.[2]

Figure 2: Dual mechanism of action for imidazolidinone derivatives involving ROS-mediated JNK activation.

Key Data: Cytotoxicity Profile

The following table summarizes the potency of key imidazolidine derivatives against colorectal (HCT116) and prostate (LNCaP) cancer cell lines.

| Compound Class | Derivative ID | Target | IC50 (µM) | Mechanism Note |

| Thiohydantoin | Enzalutamide | Androgen Receptor | ~0.2 (Ki) | Blocks nuclear translocation [1]. |

| 4-Imidazolidinone | Compound 9r | ROS/JNK | 4.5 | Induces oxidative stress [2]. |

| Hydantoin | 5-benzylidene-hydantoin | EGFR/HER2 | 12.8 | Tyrosine kinase inhibition [3]. |

Therapeutic Frontier: Neurology

The hydantoin subclass (e.g., Phenytoin) remains a cornerstone in epilepsy treatment.[3][4] The mechanism relies on the frequency-dependent blockade of voltage-gated sodium channels (Nav1.x).

-

SAR Insight: A 5,5-diphenyl substitution pattern is critical for maximal anticonvulsant activity. Replacing one phenyl ring with an alkyl group often reduces potency but may improve safety profiles (e.g., Ethotoin).

-

New Applications: Recent studies indicate that 3-substituted imidazolidine-2,4-diones possess antinociceptive properties, effectively managing neuropathic pain where traditional opioids fail [4].

Technical Protocol: Modular Synthesis of Imidazolidine-2,4-diones

Objective: To synthesize 5,5-disubstituted hydantoins via the Bucherer-Bergs reaction. This protocol is preferred for its operational simplicity and high atom economy.

Reagents & Equipment

-

Ketone Substrate: Acetophenone or Benzophenone derivatives (10 mmol).

-

Reagents: Potassium Cyanide (KCN, 15 mmol), Ammonium Carbonate ((NH4)2CO3, 30 mmol).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Safety: KCN is highly toxic. All operations must be performed in a functioning fume hood with a bleach trap available.

Step-by-Step Workflow

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of the ketone in 20 mL of Ethanol/Water (1:1).

-

Add 30 mmol of Ammonium Carbonate.

-

Critical Step: Add 15 mmol of Potassium Cyanide slowly.

-

-

Reflux:

-

Heat the mixture to 60°C for 12-24 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the ketone spot.

-

-

Work-up:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Acidify carefully with 6M HCl to pH ~2. Caution: HCN gas evolution possible; ensure vigorous ventilation.

-

The hydantoin product typically precipitates as a white solid.

-

-

Purification:

-

Filter the precipitate and wash with cold water (3 x 10 mL).

-

Recrystallize from Ethanol to obtain analytical grade purity (>95%).

-

Figure 3: Workflow for the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins.

Future Outlook

The next generation of imidazolidine drug discovery lies in hybrid molecules . Fusing the imidazolidine core with other pharmacophores (e.g., chromenes or quinolines) has shown synergistic effects in overcoming multidrug resistance (MDR) in bacterial strains like S. aureus [5]. Furthermore, the use of chiral imidazolidinone catalysts in asymmetric synthesis suggests that these molecules can serve as both drugs and tools for creating drugs.

References

-

Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. Link

-

Wang, J., et al. (2022). "Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell." Molecules, 27(24), 8823. Link

-

Auvani, A.S., et al. (2022). "Imidazolidine Derivatives in Cancer Research: What is known?" Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. Link

-

Ferreira, P., et al. (2015). "Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice." Molecules, 20(1), 883-896. Link

-

Al-Ostoot, F.H., et al. (2021). "Structure-Activity Relationship of Imidazolidine Derivatives as Potential Antimicrobial Agents." Journal of Applied Pharmaceutical Science, 11(05), 001-012. Link

Sources

- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 2. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

The Trioxoimidazolidine Scaffold: From Synthetic Origins to Pharmacological Utility

Executive Summary

The trioxoimidazolidine scaffold, formally known as imidazolidine-2,4,5-trione (and historically as parabanic acid ), represents a unique class of cyclic ureas characterized by a planar, electron-deficient ring system. While often overshadowed by its reduced congener, hydantoin (imidazolidine-2,4-dione), the trioxo variant offers distinct physicochemical properties—specifically high thermal stability and significant N-H acidity—that make it a versatile pharmacophore in medicinal chemistry and a robust monomer in polymer science.

This guide moves beyond basic textbook definitions to explore the mechanistic underpinnings of trioxoimidazolidine synthesis, its emerging role in neuropharmacology (specifically acetylcholinesterase inhibition), and the rigorous protocols required for its derivatization.

Structural Architecture & Chemical Identity[1]

The core structure of imidazolidine-2,4,5-trione (

Electronic Character and Acidity

Unlike hydantoins, the presence of the third carbonyl group at the C5 position creates a highly conjugated, electron-withdrawing environment.

-

Acidity: The N-H protons in parabanic acid are significantly more acidic (

) than those in hydantoin ( -

Implication: This property allows for facile N-alkylation under mild basic conditions, a critical feature for generating diverse libraries of 1,3-disubstituted derivatives for Structure-Activity Relationship (SAR) studies.

Physical Properties Data

The following table summarizes the baseline physicochemical characteristics of the parent compound and key derivatives.

| Compound | Substituents (N1, N3) | Melting Point (°C) | IR Carbonyl Stretch ( | Solubility Profile |

| Parabanic Acid | H, H | 242 - 244 (dec) | 1730, 1770 | Soluble in EtOH, Water; Insoluble in Ether |

| Dimethylparabanic Acid | 149 - 151 | 1750, 1790 | Soluble in | |

| Diphenylparabanic Acid | 203 - 205 | 1745, 1785 | Soluble in hot AcOH, DMSO |

Synthetic Architectures

The synthesis of the trioxoimidazolidine core generally proceeds via two primary mechanistic pathways: oxidative cyclization or direct condensation.

The Oxalyl Chloride Route (The "Gold Standard")

For research applications requiring high purity and specific N-substitution, the condensation of ureas with oxalyl chloride is the preferred method. This reaction is favored over the historical oxidation of uric acid due to its atom economy and the ability to pre-functionalize the urea precursor.

Mechanism:

-

Nucleophilic Attack: The urea nitrogen attacks the highly electrophilic carbonyl of oxalyl chloride.

-

Cyclization: A second internal nucleophilic attack closes the ring, releasing two equivalents of HCl.

-

Constraint: This reaction requires anhydrous conditions to prevent the hydrolysis of oxalyl chloride.

Visualization of Synthetic Logic

The following diagram outlines the decision tree for synthesizing trioxoimidazolidine derivatives based on the starting material availability.

Figure 1: Synthetic decision tree comparing the modern Oxalyl Chloride route against the classical Uric Acid oxidation pathway.

Pharmacological Frontiers

While often considered a "privileged scaffold," the specific utility of the 2,4,5-trione system has recently expanded into neuroprotective and metabolic therapeutics.

Acetylcholinesterase (AChE) Inhibition

Recent studies have highlighted 1,3-substituted imidazolidine-2,4,5-triones as potent inhibitors of AChE, a primary target for Alzheimer's disease management. The planar trione ring mimics the transition state of the substrate, allowing for π-π stacking interactions within the enzyme's active site gorge.

-

Key Insight: Substitution at the N1 position with bulky lipophilic groups (e.g., benzyl or substituted phenyl) enhances penetration of the blood-brain barrier (BBB) and affinity for the peripheral anionic site of AChE [1].

Aldose Reductase Inhibition (ARI)

Similar to hydantoins (e.g., Sorbinil), the trioxoimidazolidine core serves as a bioisostere for the spiro-hydantoin moiety found in many ARIs. These compounds are critical in preventing diabetic complications (neuropathy, cataracts) by inhibiting the polyol pathway.

-

Mechanistic Link: The acidic N-H proton (if left unsubstituted at one position) acts as a hydrogen bond donor to the catalytic residues (Tyr48/His110) in the Aldose Reductase active site [2].

Experimental Protocols

Safety Note: All procedures involving oxalyl chloride must be performed in a functioning fume hood due to the generation of toxic CO and HCl gases.

Protocol A: Synthesis of 1,3-Diphenylparabanic Acid

This protocol validates the "Route A" mechanism described above.

Materials:

-

1,3-Diphenylurea (10 mmol)

-

Oxalyl Chloride (12 mmol)

-

1,2-Dichloroethane (DCE) or Toluene (Dry, 30 mL)

-

Reflux condenser with CaCl2 drying tube

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with 1,3-diphenylurea (2.12 g) and dry DCE (30 mL).

-

Addition: Add oxalyl chloride (1.05 mL) dropwise via syringe at room temperature. Note: Evolution of gas (HCl) will be immediate.

-

Reaction: Heat the mixture to reflux (

for DCE) for 2–3 hours. The suspension should clear as the urea is consumed and the heterocycle forms. -

Monitoring: Check reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 1:3). The product will be less polar than the urea starting material.

-

Workup: Cool the solution to room temperature. Remove the solvent under reduced pressure (Rotavap).

-

Purification: Recrystallize the solid residue from hot ethanol.

-

Validation:

-

Expected Yield: 85-90%

-

Melting Point: 203–205°C

-

Appearance: White crystalline needles.

-

Protocol B: N-Alkylation of Parabanic Acid

This protocol leverages the high acidity of the N-H proton.

Materials:

-

Parabanic Acid (10 mmol)

-

Alkyl Halide (e.g., Benzyl bromide, 22 mmol)

-

Potassium Carbonate (

, anhydrous) -

DMF (Dimethylformamide)

Methodology:

-

Dissolve parabanic acid in DMF (15 mL).

-

Add

(2.5 eq). Stir for 15 minutes to generate the dianion. -

Add the alkyl halide dropwise.

-

Stir at

for 4 hours. -

Pour the mixture into ice water. The substituted product will precipitate.[1]

-

Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Logical Pathway of Drug Design (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing the trioxoimidazolidine scaffold for biological targets.

Figure 2: Structure-Activity Relationship (SAR) flow for optimizing trioxoimidazolidine derivatives.

References

-

Synthesis and Inhibition of Cholinergic Enzymes. Source: MDPI (Molecules) Citation: Pejchal, V., et al. (2011). "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." URL:[Link]

-

Parabanic Acid Synthesis Protocols. Source: Organic Syntheses Citation: Organic Syntheses, Coll. Vol. 4, p.744 (1963); Vol. 37, p.71 (1957). URL:[Link]

-

Anticonvulsant Activity of Imidazolidine Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry Citation: "Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants." URL:[Link]

-

PubChem Compound Summary: Parabanic Acid. Source: National Center for Biotechnology Information (2023). URL:[Link]

Sources

Chemical Profile & Synthetic Utility: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

[1][2]

Molecular Identity & Physicochemical Architecture

Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a specialized heterocyclic building block belonging to the parabanic acid (imidazolidine-2,4,5-trione) family. Unlike its more common hydantoin (imidazolidine-2,4-dione) analogs, this molecule possesses a tricarbonyl core, imparting unique electronic deficiency and reactivity profiles useful in medicinal chemistry, particularly for aldose reductase inhibitors (ARIs) and anticonvulsant scaffolds.

Core Data Summary

| Property | Specification |

| CAS Registry Number | 89694-35-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈N₂O₅ |

| Molecular Weight | 200.15 g/mol |

| Monoisotopic Mass | 200.0433 Da |

| Core Scaffold | Imidazolidine-2,4,5-trione (Parabanic Acid) |

| SMILES | CCOC(=O)CN1C(=O)NC(=O)C1=O |

| InChIKey | CM275354 (Catalog Ref) / Calculated: GNXORIGNFLSKCZ-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a five-membered parabanic acid ring substituted at the

-

Electronic Environment: The three carbonyl groups at positions 2, 4, and 5 create a highly electron-deficient system. The

proton is significantly more acidic ( -

Solubility Profile: The ester side chain imparts lipophilicity (

to

Synthetic Pathways & Mechanistic Logic

The synthesis of This compound generally proceeds via two primary retrosynthetic disconnections:

-

Alkylation (Convergent): Direct

-alkylation of the parabanic acid core. -

Cyclization (Linear): Condensation of glycine ethyl ester derivatives with oxalyl chloride.

Pathway A: Selective N-Alkylation (Recommended)

This method is preferred for laboratory-scale preparation due to the commercial availability of parabanic acid. The reaction exploits the acidity of the imide proton.

Critical Consideration: The parabanic ring is unstable in strong aqueous base (hydrolyzing to oxaluric acid). Therefore, anhydrous conditions with weak bases (

Pathway B: De Novo Cyclization

Reaction of

Mechanistic Workflow (Graphviz)

Figure 1: Synthetic workflow illustrating the alkylation pathway and the critical risk of hydrolytic ring opening.

Experimental Protocol: Synthesis via Alkylation

Objective: Synthesis of this compound via

Reagents

-

Parabanic acid (Imidazolidine-2,4,5-trione): 1.0 eq

-

Ethyl bromoacetate: 1.1 eq

-

Potassium Carbonate (

): 1.5 eq (anhydrous) -

Solvent: Acetone (Dry) or DMF (Dry)

-

Catalyst: Potassium iodide (KI): 0.1 eq (Optional, Finkelstein acceleration)

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Parabanic acid (10 mmol) in anhydrous Acetone (30 mL). Add anhydrous

(15 mmol) in a single portion.-

Scientist's Note: If using DMF, cooling to 0°C during base addition is recommended to minimize exotherms, though

is generally mild.

-

-

Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise via syringe over 10 minutes. If using the chloro-derivative, add catalytic KI.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) under an inert atmosphere (

or Ar) for 4–6 hours.-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar than the starting parabanic acid.

-

-

Workup (Critical Step):

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure.[1]

-

Purification: If the residue is oily, triturated with cold ethanol or diethyl ether to induce crystallization. Recrystallization from Ethanol/Water is possible, but avoid prolonged heating in water to prevent ring hydrolysis.

-

-

Characterization:

-

1H NMR (DMSO-d6):

1.20 (t, 3H, -

IR: Distinct bands at ~1780, 1740 (Ring C=O), and 1720 (Ester C=O)

.

-

Reactivity Profile & Applications

Stability & Degradation

The defining feature of this molecule is the lability of the parabanic ring .

-

Hydrolysis: In the presence of aqueous base (

), the C4 or C5 carbonyl is attacked by hydroxide, leading to ring opening and formation of oxaluric acid derivatives (carbamoyl-oxamic acids). -

Nucleophilic Substitution: The

position remains acidic and can be further alkylated to form dialkyl derivatives, or reacted with aldehydes in aldol-type condensations if conditions permit.

Medicinal Chemistry Applications[5][6]

-

Aldose Reductase Inhibitors (ARIs): The parabanic acid core mimics the hydantoin scaffold found in Sorbinil. Derivatives of this molecule are explored for preventing diabetic complications (neuropathy/retinopathy) by inhibiting the polyol pathway.

-

Anticonvulsants: Similar to phenytoin, the trione core modulates voltage-gated sodium channels.

-substituted parabanic acids have shown efficacy in maximal electroshock seizure (MES) models. -

Building Block: The ester tail allows for easy coupling to amines (forming amides) or reduction to alcohols, serving as a linker in fragment-based drug discovery (FBDD).

References

-

Biltz, H., & Topp, E. (1913).[1] Über die Parabansäure und ihre substituierten Derivate. Berichte der deutschen chemischen Gesellschaft, 46(2), 1387-1404.[1] (Foundational synthesis of parabanic acid derivatives).

-

El-Nesan, E. M. (2019). Design and synthesis of novel parabanic acid derivatives as anticonvulsants.[2][3] Bioorganic Chemistry, 92, 103473. Link (Demonstrates biological utility of the scaffold).

-

PubChem Compound Summary. (2025). Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate (Analog Comparison). National Center for Biotechnology Information. Link

-

Avetisyan, A. A., et al. (1981). Synthesis and transformations of parabanic acid derivatives.[1][2][3] Russian Chemical Reviews. (Review of ring stability and alkylation logic).

-

Chemical Book/BLD Pharm. (2025). Product Catalog: CAS 89694-35-9.[4][5]Link (Verification of commercial availability and CAS).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cas 89694-35-9|| where to buy this compound [english.chemenu.com]

- 5. 1249250-54-1|Ethyl 2-(3-methyl-2-oxoimidazolidin-1-yl)acetate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. Given the absence of extensive public data on this specific molecule, this guide establishes a framework for its systematic solubility assessment. We delve into the molecular characteristics of the target compound, outline the thermodynamic principles of solubility, and present a detailed, field-proven protocol for experimental solubility determination across a range of relevant organic solvents. This guide is intended to be a practical resource, enabling researchers to design and execute robust solubility studies, interpret the resulting data, and make informed decisions in their drug development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of developmental hurdles, including difficulties in purification, formulation challenges, and, most critically, low and variable bioavailability. For a compound like this compound, which belongs to the hydantoin family of compounds known for their diverse biological activities, a thorough understanding of its solubility profile is paramount.

This guide is structured to provide a holistic understanding of the solubility of this compound. We will begin by exploring the theoretical underpinnings of solubility, linking the molecular structure of our target compound to its expected behavior in various solvent environments. Subsequently, we will transition from theory to practice, presenting a detailed, step-by-step experimental protocol for the accurate determination of its solubility. This is followed by a section on the presentation and interpretation of solubility data, complete with simulated data to illustrate key concepts. Finally, we will provide a comprehensive list of references to ground the presented information in the broader scientific literature.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[1] To make more informed predictions for this compound, we must first dissect its molecular structure and estimate its key physicochemical properties.

Physicochemical Properties of this compound

-

Molecular Formula: C₇H₈N₂O₅[2]

-

Molecular Weight: 200.15 g/mol [2]

-

Structure: The molecule features a polar hydantoin core (a 2,4,5-trioxoimidazolidine ring) and an ethyl acetate group. The hydantoin ring contains multiple carbonyl groups and N-H bonds, making it capable of acting as both a hydrogen bond donor and acceptor. The ethyl acetate moiety adds a degree of lipophilicity.

Based on its structure, we can predict the following properties using computational methods:

| Property | Predicted Value | Significance for Solubility |

| LogP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 | A low LogP value suggests a degree of hydrophilicity, indicating that the compound is likely to have some solubility in polar solvents.[3][4] |

| Topological Polar Surface Area (TPSA) | ~ 100-120 Ų | A TPSA in this range suggests that the molecule has significant polar character, which would favor solubility in polar solvents.[3] |

| pKa (Acid Dissociation Constant) | Acidic (N-H protons): ~8-10 | The N-H protons on the hydantoin ring are weakly acidic.[5] This suggests that the solubility may be pH-dependent in protic solvents, though this is less of a factor in aprotic organic solvents. |

| Hydrogen Bond Donors | 1 | The N-H group on the imidazolidine ring can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 5 | The five oxygen atoms can act as hydrogen bond acceptors. |

These predicted properties suggest that this compound is a polar molecule with the potential for significant hydrogen bonding interactions.

The Thermodynamics of Dissolution

The process of dissolution can be understood through the lens of thermodynamics. The change in Gibbs free energy (ΔG) for the dissolution process determines the spontaneity of dissolution and is related to the enthalpy (ΔH) and entropy (ΔS) of the solution by the following equation:

ΔG = ΔH - TΔS

For a solute to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).[6][7]

-

Enthalpy of Solution (ΔH_sol): This represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

-

An endothermic process (ΔH_sol > 0) absorbs heat from the surroundings. In this case, increasing the temperature will generally increase solubility, in accordance with Le Chatelier's Principle.[8][9]

-

An exothermic process (ΔH_sol < 0) releases heat. Increasing the temperature will decrease solubility.[8][9]

-

-

Entropy of Solution (ΔS_sol): This represents the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔS_sol > 0) as the ordered crystal lattice is disrupted and the molecules become more dispersed in the solvent.

The interplay between enthalpy and entropy determines the overall solubility.

Selection of Organic Solvents

The choice of organic solvents for a solubility screen should cover a range of polarities and hydrogen bonding capabilities to provide a comprehensive profile of the compound's behavior. The following table presents a selection of suitable solvents for the initial solubility screening of this compound.

| Solvent | Dielectric Constant (ε) at 20°C | Relative Polarity | Hydrogen Bonding | Rationale for Inclusion |

| Methanol | 32.7 | 0.762 | Donor & Acceptor | A polar protic solvent capable of strong hydrogen bonding. |

| Ethanol | 24.5 | 0.654 | Donor & Acceptor | A slightly less polar protic solvent than methanol. |

| Isopropanol | 19.9 | 0.546 | Donor & Acceptor | A protic solvent with increased steric hindrance compared to ethanol. |

| Acetonitrile | 37.5 | 0.460 | Acceptor | A polar aprotic solvent with a large dipole moment. |

| Acetone | 20.7 | 0.355 | Acceptor | A common polar aprotic solvent. |

| Ethyl Acetate | 6.02 | 0.228 | Acceptor | A moderately polar aprotic solvent, also a component of the solute molecule.[10] |

| Dichloromethane (DCM) | 9.08 | 0.309 | Weak Acceptor | A nonpolar aprotic solvent. |

| Toluene | 2.38 | 0.099 | Non-polar | A non-polar aromatic solvent. |

| N,N-Dimethylformamide (DMF) | 36.7 | 0.386 | Acceptor | A highly polar aprotic solvent with strong solvating power. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | Acceptor | A highly polar aprotic solvent, often used for compounds with poor solubility. |

This selection provides a good spectrum of solvent properties to probe the solubility of our target compound.[6][11][12][13]

Experimental Determination of Solubility

The following section details a robust and reliable protocol for determining the equilibrium solubility of this compound in the selected organic solvents. The method described is the "excess solid" or "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound involves the reaction of a suitable precursor, such as a substituted imidazolidine, with ethyl chloroacetate.[7] Given the commercial availability of the target compound, for the purposes of this guide, we will assume the acquisition of the compound from a reputable supplier.[2]

Pre-experimental Check: Before commencing solubility studies, it is crucial to characterize the starting material to ensure its purity and identity. Recommended techniques include:

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Workflow

The following diagram illustrates the overall workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed for determining the solubility at a specific temperature (e.g., 25 °C). For temperature-dependent studies, the equilibration step should be performed at the desired temperatures.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 10-20 mg of this compound into a series of labeled vials.

-

To each vial, add a known volume (e.g., 2 mL) of the respective organic solvent.

-

Ensure that there is an excess of undissolved solid in each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a minimum of 24 hours to ensure that equilibrium solubility is reached. Longer times (48-72 hours) may be necessary and should be validated.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, carefully remove the vials from the shaker.

-

To separate the undissolved solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. Pre-wet the filter with the solvent to minimize loss of the compound due to adsorption.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor will depend on the solubility and the molar absorptivity of the compound.

-

-

UV-Vis Spectrophotometric Analysis:

-

First, determine the wavelength of maximum absorbance (λ_max) of this compound in each solvent by scanning a dilute solution across a range of wavelengths (e.g., 200-400 nm).

-

Prepare a series of standard solutions of known concentrations of the compound in each solvent.

-

Measure the absorbance of the standard solutions at the λ_max to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted supernatant samples at the λ_max.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating Systems and Trustworthiness

To ensure the reliability of the obtained solubility data, the following controls and checks should be incorporated:

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

-

Solid-State Analysis: After the solubility experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no polymorphic transformation or solvate formation has occurred during the equilibration period.

-

Method Validation: The analytical method (UV-Vis spectroscopy) should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective communication and interpretation.

Tabulated Solubility Data (Simulated)

The following table presents simulated solubility data for this compound in the selected organic solvents at 25 °C.

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | 25.4 | 0.127 |

| Ethanol | 24.5 | 15.8 | 0.079 |

| Isopropanol | 19.9 | 8.2 | 0.041 |

| Acetonitrile | 37.5 | 18.6 | 0.093 |

| Acetone | 20.7 | 22.1 | 0.110 |

| Ethyl Acetate | 6.02 | 5.5 | 0.027 |

| Dichloromethane (DCM) | 9.08 | 2.1 | 0.010 |

| Toluene | 2.38 | < 0.1 | < 0.0005 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | > 0.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 0.5 |

Interpretation of Results

The simulated data suggests that this compound exhibits the highest solubility in highly polar aprotic solvents like DMF and DMSO, which is consistent with its polar nature. Good solubility is also observed in polar protic solvents (methanol, ethanol) and some polar aprotic solvents (acetonitrile, acetone), indicating the importance of hydrogen bonding and dipole-dipole interactions. The solubility decreases significantly in less polar (ethyl acetate, DCM) and non-polar (toluene) solvents. This solubility profile is in line with the "like dissolves like" principle.

Visualizing Solubility Trends

A bar chart can be used to visually represent the solubility data, allowing for easy comparison across different solvents.

Caption: Simulated solubility of the target compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed, practical experimental protocol, researchers can confidently generate reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that will inform crucial decisions throughout the drug development pipeline, from process chemistry and formulation development to preclinical and clinical studies. A thorough understanding of solubility is a key enabler for the successful translation of a promising molecule into a safe and effective medicine.

References

- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2).

-

American Chemical Society. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Scribd. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

-

El-Malah, A. W. (2022, September 12). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

-

Frontier, A. (2026). Solvents and Polarity. University of Rochester. [Link]

-

Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. (n.d.). ResearchGate. [Link]

-

Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [Link]

-

LibreTexts Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

-

MDPI. (2025, August 30). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. [Link]

-

Moustafa, M. A., & Gaffer, H. E. D. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Biblioteka Nauki. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

Poupaert, J. H. (n.d.). "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. ResearchGate. [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

-

Purdue University. (n.d.). Solubility of Organic Compounds. [Link]

-

Rytting, E., Lentz, K. A., Chen, X. Q., Qian, F., & Venkatesh, S. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS journal, 7(1), E78–E105. [Link]

-

Sawant, M. P., & Deokar, G. S. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor.org. [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

-

Suzuki, T., & Higuchi, W. I. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of pharmaceutical sciences, 71(5), 558–562. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Zevats, P. L., & van der Waterbeemd, H. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

Sources

- 1. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 2. cas 89694-35-9|| where to buy this compound [english.chemenu.com]

- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 13. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

Thermal Stability Profile: Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate

The following technical guide details the thermal stability profile of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate , a specialized heterocyclic intermediate used in pharmaceutical synthesis.

This guide is structured to provide a mechanistic understanding of the molecule's behavior under thermal stress, supported by rigorous experimental protocols for validation.

Technical Whitepaper | Version 1.0 [1]

Executive Summary